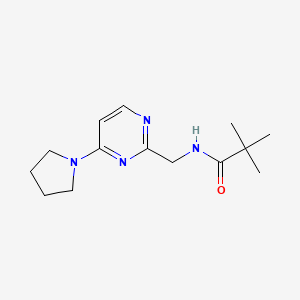

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-14(2,3)13(19)16-10-11-15-7-6-12(17-11)18-8-4-5-9-18/h6-7H,4-5,8-10H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNOHYMFMMDOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of trifluoroacetic acid as a catalyst and acetonitrile as the solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:

Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and various nucleophiles and oxidizing agents. The conditions often involve refluxing the reaction mixture and using inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.

Scientific Research Applications

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.

Biological Research: The compound is used to investigate the modulation of various biological pathways, including those involving cyclin-dependent kinases.

Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug discovery.

Mechanism of Action

The mechanism of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases. The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting cell cycle progression and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyridine and pyrimidine derivatives containing pivalamide groups, halogen substituents, or pyrrolidine/pyrrolidine-like moieties. Key parameters include molecular weight, substituent effects, and commercial availability.

Table 1: Structural and Commercial Comparison of Selected Pivalamide Derivatives

*Estimated molecular weight based on structural analogy.

Key Observations:

Substituent Effects on Molecular Weight and Reactivity: Halogenated derivatives (e.g., Cl, I) exhibit higher molecular weights (e.g., 366.58–382.58 ) compared to non-halogenated analogs like N-(4-Methoxypyridin-2-yl)pivalamide (M.W. 208.26 ). Halogens increase steric bulk and may enhance electrophilic reactivity. The pyrrolidine-containing compound in (M.W. 440.10) has a significantly higher molecular weight due to the tert-butyldimethylsilyl (TBDMS) group, which also improves hydrophobicity.

Structural Diversity and Functional Groups :

- The hypothetical target compound shares a pyrrolidine-pyrimidine backbone with N-(4-Oxo-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide , but the latter’s fused pyrrolopyrimidine core reduces conformational flexibility.

- Carboxylic acid derivatives (e.g., 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid ) may exhibit distinct solubility profiles compared to neutral pivalamides.

Commercial Availability and Pricing :

- Pivalamide derivatives with simple substituents (e.g., methoxy, hydroxyl) are typically lower-cost ($240–500/g ), while complex analogs with protective groups (e.g., TBDMS ) or fused rings command higher prices ($400–500/g).

Research Findings and Implications

- Synthetic Challenges: Halogenated pivalamides (e.g., ) may require specialized coupling reagents or protecting group strategies, as noted in synthetic protocols from Heterocycles .

- Stability : The TBDMS group in enhances stability against hydrolysis, whereas hydroxylated derivatives (e.g., ) may require inert storage conditions.

Biological Activity

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms, biochemical properties, and research applications.

Overview of the Compound

This compound features a unique structure combining a pyrrolidine ring, a pyrimidine core, and a pivalamide group. This structural configuration is believed to contribute to its diverse biological activities.

Target Receptors

The compound acts primarily as an antagonist of the vanilloid receptor 1 (TRPV1), which is involved in pain perception. By binding to this receptor, it can inhibit its activity, potentially leading to analgesic effects. Additionally, it may interact with insulin-like growth factor 1 receptors and various enzymes, influencing growth and metabolic pathways.

Biochemical Pathways

This compound has been shown to modulate several biochemical pathways:

- Pain Perception : Inhibition of TRPV1 may reduce nociceptive signaling.

- Cell Cycle Regulation : The compound affects cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Antioxidative Activity : Similar compounds have demonstrated antioxidative properties, which may be beneficial in reducing oxidative stress in cells.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes such as:

- Phosphodiesterase Type 5 (PDE5) : This inhibition can enhance cyclic GMP levels, contributing to vasodilation.

- Isocitrate Dehydrogenase 1 (IDH1) : Inhibition may impact metabolic processes related to cancer cell proliferation.

Cellular Effects

The compound has been observed to influence various cellular processes:

- Gene Expression : It modulates the expression of genes involved in cell survival and apoptosis.

- Cell Signaling : Alters signaling pathways that govern cellular responses to external stimuli.

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit key kinases involved in tumor growth.

- Pain Management : Its action on TRPV1 suggests possible applications in developing analgesics.

- Biological Research : Used to study the modulation of cellular pathways and enzyme functions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(pyrrolidin-1-yl)pyrimidine | Lacks pivalamide group | Moderate TRPV1 antagonism |

| N-(pyridin-2-yl)pyrimidine | Contains a pyridine ring | Varies; less potent than N-pivalamide |

| Pyrrolidine derivatives | Various substituents on the pyrrolidine | Diverse activities based on specific structure |

This compound stands out due to its unique combination of functional groups that enhance its biological activity.

Case Studies and Findings

Recent studies have highlighted the compound's potential:

Q & A

Q. What are the optimal synthetic routes for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide, and how can reaction conditions be optimized?

The synthesis of pyridine/pyrimidine derivatives like this compound typically involves coupling reactions between pyrrolidine-containing intermediates and pivalamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution or amidation under mild conditions (e.g., room temperature, DMF solvent) . Key steps include:

- Precursor functionalization : Introduce pyrrolidine to pyrimidine via SNAr reactions using halogenated pyrimidine intermediates (e.g., 4-chloropyrimidine derivatives) .

- Amidation : React the intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the pivalamide group .

- Optimization : Adjust reaction time, temperature, and stoichiometry to improve yield. For instance, using a 1:1.2 molar ratio of pyrimidine intermediate to pivaloyl chloride at 0–25°C minimizes side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm the structure, particularly the pyrrolidine N–CH–pyrimidine linkage (δ 3.5–4.5 ppm for methylene protons) and pivalamide carbonyl (δ 170–175 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 313.19) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies impurities (e.g., unreacted intermediates) .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond .

- Light sensitivity : Protect from UV light due to the pyrimidine ring’s susceptibility to photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hygroscopic degradation can alter reactivity .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrimidine ring’s electron-deficient nature may favor interactions with biological targets .

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. The pyrrolidine group’s flexibility may enhance binding pocket accommodation .

- MD simulations : Model solvation effects and conformational stability in aqueous or lipid environments .

Q. What strategies can resolve contradictions in observed vs. predicted biological activity data?

- Dose-response assays : Use IC curves to validate activity across multiple concentrations, ruling out false positives from cytotoxicity .

- Off-target screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

- Metabolite analysis : LC-MS/MS detects degradation products or metabolites that may skew activity data .

Q. How can researchers design bioactivity assays to evaluate the compound’s pharmacological potential?

- Kinase inhibition : Test against a panel of recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays. The pyrimidine-pyrrolidine scaffold is common in kinase inhibitors .

- Cellular uptake : Use fluorescent analogs or radiolabeled derivatives (e.g., -pivalamide) to quantify membrane permeability .

- Toxicity profiling : Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity at therapeutic concentrations .

Methodological Considerations

Q. What analytical approaches identify synthetic impurities in batch preparations?

- LC-MS/MS : Detect trace impurities (e.g., unreacted 4-chloropyrimidine) with MRM transitions specific to expected byproducts .

- NMR spiking : Add authentic standards of suspected impurities (e.g., pivalic acid) to confirm co-elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.